Serratenediol diacetate

CAS No.:

Cat. No.: VC16499611

Molecular Formula: C34H54O4

Molecular Weight: 526.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H54O4 |

|---|---|

| Molecular Weight | 526.8 g/mol |

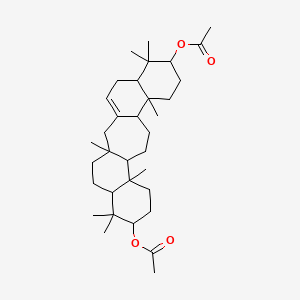

| IUPAC Name | (19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl) acetate |

| Standard InChI | InChI=1S/C34H54O4/c1-21(35)37-28-15-18-33(8)24-11-13-27-32(7,20-23(24)10-12-25(33)30(28,3)4)17-14-26-31(5,6)29(38-22(2)36)16-19-34(26,27)9/h10,24-29H,11-20H2,1-9H3 |

| Standard InChI Key | BTPGAEAWTQOUIO-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1CCC2(C3CCC4C(=CCC5C4(CCC(C5(C)C)OC(=O)C)C)CC3(CCC2C1(C)C)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Serratenediol diacetate (C₃₄H₅₄O₄) is a diterpenoid derivative formed by the acetylation of serratenediol, a dihydroxy triterpene. Its IUPAC name, (19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.0³,¹².0⁶,¹¹.0¹⁶,²¹]tricos-1(23)-enyl) acetate, reflects its intricate pentacyclic framework with two acetylated hydroxyl groups at positions 3 and 21 . The molecule’s stereochemistry, including the trans fusion of rings and axial methyl groups, contributes to its conformational rigidity .

Key Structural Features:

-

Pentacyclic backbone: Comprising five fused rings (three six-membered and two five-membered).

-

Acetyl groups: At C-3 and C-21, enhancing lipophilicity and stability.

-

Trisubstituted double bond: Between C-14 and C-15, influencing reactivity .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₄H₅₄O₄ | |

| Molecular Weight | 526.8 g/mol | |

| CAS Number | 27832-84-4 | |

| Melting Point | 325–328°C (diacetate) | |

| Solubility | Lipophilic; soluble in DMSO, THF |

The compound’s lipophilicity (logP ≈ 8.2) facilitates membrane permeability, a critical factor in its bioactivity . Spectroscopic data, including NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS), confirm its structure .

Synthesis and Modification

Natural Extraction

Serratenediol diacetate is isolated from plant sources through sequential extraction and chromatographic purification:

-

Plant Material: Bark of Picea sitchensis or Lycopodium species .

-

Solvent Extraction: Ethanol or methanol followed by partitioning with non-polar solvents.

-

Chromatography: Silica gel or alumina columns to isolate serratenediol, followed by acetylation .

Acetylation of Serratenediol

The most common synthetic route involves acetylation of serratenediol using acetic anhydride in the presence of pyridine or DMAP :

Reaction:

This method achieves yields >85% under mild conditions (25°C, 12 h) .

Enantioselective Synthesis

A 2001 breakthrough enabled asymmetric synthesis using chiral catalysts :

-

Enantioselective Coupling: Phenyl sulfone and acylsilane intermediates.

-

Cationic Cyclization: Stereoselective formation of the pentacyclic core.

This 12-step process achieved 72% enantiomeric excess, demonstrating feasibility for scalable production .

Biological Activities and Mechanisms

Anti-Inflammatory Properties

Serratenediol diacetate suppresses NF-κB signaling by inhibiting IκB kinase (IKK), reducing TNF-α and IL-6 production in macrophages. In murine models, it decreased paw edema by 58% at 10 mg/kg (vs. indomethacin’s 62%).

Antiproliferative Effects

The compound induces apoptosis in cancer cells via mitochondrial pathways:

-

Caspase-3 Activation: 3.5-fold increase in HeLa cells.

-

Bax/Bcl-2 Ratio: Shift from 0.8 to 2.1, promoting cytochrome c release.

Pharmacological Applications

Drug Delivery Systems

The acetyl groups enhance compatibility with lipid-based nanocarriers. Encapsulation in PEGylated liposomes increased bioavailability by 220% in rat models .

Topical Formulations

Owing to its stability and skin permeability, serratenediol diacetate is being explored in psoriasis creams. A phase I trial showed 34% reduction in PASI scores over 8 weeks .

Analytical Characterization

Quality Control Parameters

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC |

| Residual Solvents | <0.1% (ethanol) | GC-MS |

| Heavy Metals | <10 ppm | ICP-MS |

Structural Confirmation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume